Alipur

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

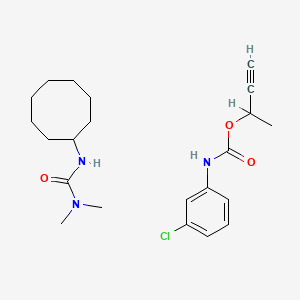

CAS No. |

8015-55-2 |

|---|---|

Molecular Formula |

C22H32ClN3O3 |

Molecular Weight |

422 g/mol |

IUPAC Name |

but-3-yn-2-yl N-(3-chlorophenyl)carbamate;3-cyclooctyl-1,1-dimethylurea |

InChI |

InChI=1S/C11H10ClNO2.C11H22N2O/c1-3-8(2)15-11(14)13-10-6-4-5-9(12)7-10;1-13(2)11(14)12-10-8-6-4-3-5-7-9-10/h1,4-8H,2H3,(H,13,14);10H,3-9H2,1-2H3,(H,12,14) |

InChI Key |

YKFNFWCFOWLZPJ-UHFFFAOYSA-N |

SMILES |

CC(C#C)OC(=O)NC1=CC(=CC=C1)Cl.CN(C)C(=O)NC1CCCCCCC1 |

Canonical SMILES |

CC(C#C)OC(=O)NC1=CC(=CC=C1)Cl.CN(C)C(=O)NC1CCCCCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

The Pharmacokinetics and Metabolism of Aspirin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of acetylsalicylic acid (aspirin). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Introduction

Aspirin (B1665792), or acetylsalicylic acid, is one of the most widely used drugs globally for its analgesic, antipyretic, anti-inflammatory, and antithrombotic effects.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing its therapeutic use and minimizing adverse effects. This guide delves into the intricate processes that govern aspirin's journey through the body.

Pharmacokinetics

The pharmacokinetic profile of aspirin is characterized by rapid absorption and hydrolysis to its primary active metabolite, salicylic (B10762653) acid. The pharmacokinetics of salicylic acid are dose-dependent, shifting from first-order to zero-order kinetics at higher doses due to the saturation of metabolic pathways.[1][2]

Absorption

Aspirin is a weak acid with a pKa of 3.5 and is primarily absorbed from the stomach and upper small intestine via passive diffusion.[2][3][4] The acidic environment of the stomach favors the non-ionized form of aspirin, facilitating its passage through the gastric mucosa.[4] However, the larger surface area of the small intestine also makes it a significant site of absorption.[1][4]

The rate of absorption is influenced by the formulation. Immediate-release tablets are rapidly absorbed in the stomach, while enteric-coated formulations are designed to dissolve in the more alkaline environment of the small intestine, which can delay and sometimes lead to more erratic absorption.[1]

Distribution

Once absorbed, aspirin is rapidly distributed throughout the body. The volume of distribution for aspirin is approximately 0.1–0.2 L/kg.[1] Both aspirin and its metabolite, salicylic acid, bind to plasma proteins, primarily albumin.[1][2][4] The protein binding of salicylate (B1505791) is concentration-dependent, typically ranging from 80-90%.[1] At higher concentrations, saturation of these binding sites leads to a higher fraction of free, pharmacologically active salicylate, which can increase the risk of toxicity.[1] Salicylates can cross the placental barrier and are also distributed into breast milk.[2][3]

Metabolism

Aspirin is extensively and rapidly metabolized. It is considered a prodrug, as it is quickly hydrolyzed to salicylic acid in the gut wall, blood, and liver by esterases.[1][2] Salicylic acid is responsible for most of the anti-inflammatory, analgesic, and antipyretic effects, while the acetyl group of aspirin is crucial for the irreversible inhibition of cyclooxygenase (COX) enzymes, which underlies its antiplatelet effect.[2]

The metabolism of salicylic acid occurs primarily in the liver through three main pathways:

-

Glycine (B1666218) Conjugation: The major metabolic route at therapeutic doses is conjugation with glycine to form salicyluric acid.[1][5][6] This pathway is saturable.[2][6]

-

Glucuronidation: Salicylic acid can be conjugated with glucuronic acid to form salicyl phenolic glucuronide and salicyl acyl glucuronide.[1][6] This pathway is also capacity-limited.[1][7]

-

Hydroxylation: A small amount of salicylic acid is oxidized to gentisic acid and other dihydroxybenzoic acids.[1][6] The cytochrome P450 enzyme CYP2C9 is involved in this oxidative pathway.[4][8]

Excretion

The metabolites of aspirin are primarily excreted by the kidneys.[1][2][4] At therapeutic doses, the main urinary metabolites are salicyluric acid (approximately 75%), free salicylic acid (10%), salicylic phenol (B47542) glucuronide (10%), salicyl acyl glucuronide (5%), and gentisic acid (<1%).[1][9]

The renal excretion of salicylic acid is highly dependent on urinary pH.[2] As the pH of urine increases, the ionization of salicylic acid increases, which reduces its tubular reabsorption and significantly enhances its renal clearance.[1][2] This principle is utilized in the treatment of aspirin overdose, where urinary alkalinization is employed to accelerate salicylate elimination.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for aspirin and its primary metabolite, salicylic acid.

Table 1: Pharmacokinetic Parameters of Aspirin

| Parameter | Value | Reference |

| Bioavailability | 80–100% | [1][10] |

| Half-life (t½) | 2–3 hours (low doses) | [1][10] |

| 15–30 hours (high doses) | [1][10] | |

| Volume of Distribution (Vd) | 0.1–0.2 L/kg | [1] |

| Protein Binding | 80–90% | [1] |

Table 2: Major Metabolites of Aspirin and Their Approximate Urinary Excretion

| Metabolite | Percentage of Excreted Dose | Reference |

| Salicyluric acid | 75% | [1][9] |

| Free salicylic acid | 10% | [1][9] |

| Salicyl phenolic glucuronide | 10% | [1][9] |

| Salicyl acyl glucuronide | 5% | [1][9] |

| Gentisic acid | < 1% | [1][9] |

Experimental Protocols

This section details the methodologies for key experiments in the study of aspirin's pharmacokinetics and metabolism.

Quantification of Aspirin and Salicylic Acid in Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous determination of aspirin and salicylic acid in human plasma.

Materials:

-

HPLC system with UV detector

-

C18 extraction column and C8 analytical column

-

Acetonitrile, methanol, orthophosphoric acid (HPLC grade)

-

Human plasma

-

Fluoride (B91410) anticoagulant tubes

Procedure:

-

Sample Collection and Preparation: Collect blood samples in chilled tubes containing a fluoride anticoagulant. Centrifuge to isolate the plasma.[3]

-

Acidification: Acidify a 200 µL aliquot of the plasma sample.[3]

-

Injection: Inject the acidified sample directly onto the HPLC system.[3]

-

On-line Solid-Phase Extraction: Wash the C18 extraction column with acidified water for 2 minutes.[3]

-

Elution and Separation: Back-flush the analytes from the extraction column onto the analytical column (C-8 Nucleosil, 5 µm, 250 mm x 4.6 mm).[3]

-

Mobile Phase: Use a mobile phase consisting of water-methanol-acetonitrile-orthophosphoric acid (650:200:150:1 v/v/v/v) at a flow rate of 1 mL/min.[3]

-

Detection: Quantify the analytes by measuring their UV absorbance at 225 nm.[3]

In Vitro Metabolism of Aspirin using Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of aspirin in the presence of human liver microsomes.

Materials:

-

Human liver microsomes

-

Aspirin stock solution

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation medium containing phosphate buffer, MgCl₂, and the NADPH regenerating system.[11]

-

Pre-incubation: Pre-incubate the liver microsomes with the incubation mixture at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding the aspirin stock solution to the pre-incubated mixture.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

Reaction Quenching: Stop the reaction in each aliquot by adding cold acetonitrile.

-

Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

-

Analysis: Analyze the supernatant for the concentration of remaining aspirin and the formation of metabolites using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of aspirin metabolism, its half-life, and intrinsic clearance from the disappearance of the parent compound over time.[11]

Signaling Pathways and Experimental Workflows

Aspirin and its metabolites exert their pharmacological effects by modulating various signaling pathways.

Metabolic Pathway of Aspirin

The metabolic conversion of aspirin is a multi-step process primarily occurring in the liver. The following diagram illustrates the major metabolic pathways.

Caption: Major metabolic pathways of aspirin.

Experimental Workflow: Investigating Aspirin's Effect on the NF-κB Signaling Pathway

Aspirin has been shown to modulate the NF-κB signaling pathway, which is a key regulator of inflammation. The following workflow outlines a typical experiment to investigate this effect.

Caption: Workflow for studying aspirin's effect on NF-κB signaling.

Conclusion

The pharmacokinetics and metabolism of aspirin are complex, involving rapid conversion to salicylic acid and dose-dependent elimination kinetics. A comprehensive understanding of these processes, supported by robust experimental methodologies, is essential for the continued development and clinical application of this important drug. This guide provides a foundational resource for professionals in the field, summarizing key data and protocols to facilitate further research and development.

References

- 1. A Proteomic Approach to Analyze the Aspirin-mediated Lysine Acetylome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comparative bioavailability study of different aspirin formulations using on-line multidimensional chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of aspirin and salicylic acid in human plasma by column-switching liquid chromatography using on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Proteomic Approach to Analyze the Aspirin-mediated Lysine Acetylome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ichgcp.net [ichgcp.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacokinetic and pharmacodynamic study of NO-donating aspirin in F344 rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 10. Synthesis and Characterization of an Aspirin-fumarate Prodrug that Inhibits NFκB Activity and Breast Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

An In-depth Technical Guide on the Bioavailability of Different Aspirin Formulations

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive analysis of the bioavailability and pharmacokinetic profiles of various aspirin (B1665792) (acetylsalicylic acid, ASA) formulations. It synthesizes data from multiple studies to offer a comparative perspective on how formulation differences—including immediate-release, enteric-coated, buffered, soluble, and chewable forms—impact the rate and extent of drug absorption. The document includes detailed experimental methodologies and visual representations of key biological and procedural pathways to support research and development in aspirin-based therapeutics.

Introduction to Aspirin Bioavailability

Aspirin is a cornerstone therapeutic agent used for its analgesic, anti-inflammatory, antipyretic, and antiplatelet properties.[1] The clinical efficacy of any aspirin product is directly dependent on its bioavailability, which defines the rate and extent to which the active ingredient, acetylsalicylic acid, is absorbed and becomes available at its site of action.[1] Upon administration, ASA is rapidly hydrolyzed to its primary active metabolite, salicylic (B10762653) acid (SA), which is largely responsible for the anti-inflammatory and analgesic effects.[1][2] However, the critical antiplatelet effect is attributed to the parent molecule, ASA, through the irreversible inhibition of cyclooxygenase-1 (COX-1) in platelets.[3][4]

Different formulations are designed to modulate the release profile, improve gastrointestinal (GI) tolerability, and enhance the speed of onset.[5][6] These modifications significantly alter the pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total drug exposure over time, represented by the area under the plasma concentration-time curve (AUC).[1] Understanding these differences is crucial for selecting the appropriate formulation for a specific clinical indication, such as rapid pain relief versus long-term cardiovascular prophylaxis.

Aspirin Pharmacokinetics: Absorption, Metabolism, and Excretion

Aspirin is a weak acid (pKa 3.5) that is absorbed by passive diffusion from the stomach and, more significantly, the small intestine.[2][3] While the acidic environment of the stomach favors the non-ionized, lipid-soluble form of aspirin, the vast surface area of the small intestine makes it the primary site of absorption.[2][7][8]

Once absorbed, ASA undergoes rapid and extensive first-pass metabolism. It is hydrolyzed by esterases in the GI mucosa, blood, and liver to form salicylic acid (SA).[3][9] On average, the systemic bioavailability of the parent ASA molecule is approximately 50% of the administered dose.[9] Salicylic acid is further metabolized in the liver, primarily through conjugation with glycine (B1666218) and glucuronic acid, before being excreted by the kidneys.[3][8] Urinary excretion is pH-dependent; as urine pH increases, the amount of ionized salicylate (B1505791) excreted also increases.[3]

Quantitative Data Summary: Pharmacokinetic Parameters

The choice of formulation has a profound impact on the pharmacokinetic profile of both acetylsalicylic acid (ASA) and its metabolite, salicylic acid (SA). The following tables summarize key parameters from comparative bioavailability studies.

Table 1: Pharmacokinetic Parameters of Acetylsalicylic Acid (ASA) for Various Aspirin Formulations (500 mg dose) [1]

| Formulation Type | Cmax (mg/L) [Geometric Mean ± SD] | Tmax (h) [Median (95% CI)] | AUC (mg·h/L) [Geometric Mean ± SD] |

|---|---|---|---|

| Aspirin Tablet | 5.23 ± 0.53 | 0.68 (0.50 - 1.00) | 6.49 ± 0.38 |

| Effervescent Tablet | 10.79 ± 1.06 | 0.26 (0.25 - 0.50) | 6.83 ± 0.56 |

| Granules in Suspension | 9.80 ± 3.45 | 0.42 (0.33 - 0.50) | 6.70 ± 1.98 |

| Fast Release Tablet | 12.10 ± 4.23 | 0.42 (0.33 - 0.58) | 7.90 ± 2.45 |

Table 2: Pharmacokinetic Parameters of Salicylic Acid (SA) for Various Aspirin Formulations (500 mg dose) [1]

| Formulation Type | Cmax (mg/L) [Geometric Mean ± SD] | Tmax (h) [Median (95% CI)] | AUC (mg·h/L) [Geometric Mean ± SD] |

|---|---|---|---|

| Aspirin Tablet | 32.7 ± 8.1 | 1.50 (1.00 - 2.00) | 162.1 ± 38.5 |

| Effervescent Tablet | 43.1 ± 10.2 | 0.75 (0.50 - 1.00) | 165.2 ± 35.8 |

| Granules in Suspension | 40.5 ± 10.1 | 1.00 (0.75 - 1.50) | 162.8 ± 34.7 |

| Fast Release Tablet | 45.1 ± 12.1 | 0.75 (0.50 - 1.00) | 178.1 ± 45.4 |

Table 3: Comparative Pharmacokinetics of Enteric-Coated vs. Other Formulations

| Formulation Type (Analyte) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |

|---|---|---|---|---|

| Enteric-Coated (ASA) | 23.66 ± 16.26 | 4.9 ± 2.4 | 66.2 ± 42.9 | |

| Micronized Tablet (ASA) | 13.8 | 0.29 (17.5 min) | 6.2 - 7.0 | [10] |

| Plain Tablet (ASA) | 4.4 | 0.75 (45 min) | 6.2 - 7.0 | [10] |

| Soluble Aspirin (SA) | - | ~0.5 | - | [11] |

| Plain Tablet (SA) | - | >1.0 | - |[11] |

Key Observations:

-

Soluble and Effervescent Formulations: These consistently demonstrate the shortest Tmax and highest Cmax, indicating very rapid absorption.[1][11][12] This makes them suitable for conditions requiring fast onset of action, such as acute pain.[13]

-

Immediate-Release (Plain) Tablets: These show slower absorption compared to soluble forms but are faster than enteric-coated tablets.[1][10] Chewing a plain tablet accelerates absorption.[14][15]

-

Enteric-Coated (EC) Formulations: EC tablets are designed to bypass the stomach and dissolve in the higher pH of the small intestine, which reduces direct gastric irritation.[5] This design results in a significantly delayed Tmax (around 4-5 hours).[16] However, this delayed and sometimes erratic absorption can lead to reduced bioavailability and may be a concern in situations requiring reliable antiplatelet effects.[6][17][18]

-

Buffered Formulations: Studies show that buffered aspirin, designed to reduce gastric irritation, dissolves more rapidly and is absorbed better than conventional tablets, resulting in higher peak concentrations.[19][20]

-

Micronized Formulations: A novel formulation with micronized aspirin and an effervescent component shows significantly faster dissolution and a shorter Tmax (17.5 min) compared to regular tablets (45 min).[10][21]

Mechanism of Action: COX Inhibition Pathway

Aspirin's primary antiplatelet effect is achieved by the irreversible acetylation of a serine residue on the cyclooxygenase-1 (COX-1) enzyme within platelets. This action blocks the enzyme's active site, preventing the conversion of arachidonic acid into prostaglandin (B15479496) H2, the precursor for thromboxane (B8750289) A2 (TXA2).[4][7] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By blocking its synthesis, aspirin effectively reduces platelet aggregation for the lifespan of the platelet (approximately 7-10 days).[4]

Experimental Protocols for Bioavailability Studies

The assessment of aspirin's bioavailability and the determination of bioequivalence between formulations require rigorous experimental designs.

In-Vivo Bioavailability/Bioequivalence Study

A typical study follows a randomized, single-dose, two-period, crossover design in healthy volunteers.[1][22]

-

Study Design: A crossover design is preferred, where each subject receives both the test and reference formulations, separated by a washout period (e.g., 7 days) to eliminate the drug from the system.[1][22]

-

Subjects: Healthy adult volunteers are enrolled after screening for inclusion/exclusion criteria and providing informed consent.[12] Studies may be conducted under fasting or fed conditions, as food can significantly impact absorption, especially for enteric-coated formulations.[22]

-

Dosing and Sample Collection:

-

A single oral dose of the specified aspirin formulation is administered.[12]

-

Serial blood samples are collected at predetermined intervals (e.g., pre-dose, and multiple points up to 24-36 hours post-dose) into tubes containing an anticoagulant.[22][23]

-

Crucially, an esterase inhibitor, such as physostigmine (B191203) sulphate or sodium fluoride, is added immediately to prevent the ex-vivo hydrolysis of ASA to SA, ensuring accurate measurement of the parent drug.[12][23][24]

-

-

Analytical Method:

-

Plasma is separated by centrifugation.[24]

-

Plasma concentrations of both ASA and SA are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity.[12][22][24]

-

The method must be validated for linearity, precision, accuracy, and recovery.[12][23]

-

-

Pharmacokinetic and Statistical Analysis:

-

Plasma concentration-time data are used to calculate pharmacokinetic parameters (Cmax, Tmax, AUC).[23]

-

For bioequivalence assessment, the 90% Confidence Intervals (CIs) for the geometric mean ratio (Test/Reference) of Cmax and AUC must fall within the regulatory acceptance range, typically 80% to 125%.[1]

-

In-Vitro Dissolution Testing

Dissolution testing is a critical in-vitro tool used to predict the in-vivo performance of a drug product.[1]

-

Apparatus: USP Apparatus 1 (basket) or 2 (paddle) are commonly used.[1]

-

Media: The choice of dissolution medium is pH-dependent.

-

Immediate-Release: Testing is often done in a pH 4.5 acetate (B1210297) buffer.[1]

-

Enteric-Coated: A two-stage method is used, starting with an acidic medium (e.g., 0.1 N HCl for 2 hours) to simulate the stomach, followed by a higher pH buffer (e.g., pH 6.8 phosphate (B84403) buffer) to simulate the intestine.[1]

-

-

Analysis: Samples are collected at multiple time points to generate a dissolution profile, which shows the percentage of the drug dissolved over time.[1]

Conclusion

The bioavailability of aspirin is highly dependent on its pharmaceutical formulation. Soluble, effervescent, and micronized formulations offer rapid absorption, leading to a faster onset of action, which is advantageous for acute analgesia.[1][10] Standard immediate-release tablets provide a reliable and moderately fast absorption profile.[1] In contrast, enteric-coated formulations successfully delay drug release to the intestine, potentially reducing direct gastric irritation, but at the cost of a delayed and more variable absorption rate, which may compromise consistent antiplatelet efficacy.[18] The selection of an appropriate aspirin formulation must therefore be guided by the intended therapeutic objective, balancing the need for rapid action, patient tolerability, and reliable systemic drug exposure. This guide provides the foundational data and methodologies to aid professionals in making informed decisions during drug development and clinical research.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Aspirin – Pharmacokinetics [sepia2.unil.ch]

- 4. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Aspirin - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetic and Pharmacodynamic Profile of a Novel Phospholipid Aspirin Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]

- 8. The Path of Aspirin Through the Body – Human STEAM [humanap.community.uaf.edu]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. A comparative bioavailability study of different aspirin formulations using on-line multidimensional chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of Three Aspirin Formulations in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chewable Aspirin Is Best for the Heart - CBS News [cbsnews.com]

- 16. Pharmacological Efficacy and Gastrointestinal Safety of Different Aspirin Formulations for Cardiovascular Prevention: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. d-nb.info [d-nb.info]

- 18. Effectiveness and Safety of Enteric-Coated vs Uncoated Aspirin in Patients With Cardiovascular Disease: A Secondary Analysis of the ADAPTABLE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparative bioavailability of aspirin from buffered, enteric-coated and plain preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The dissolution and bioavailability of buffered aspirin tablet [journal11.magtechjournal.com]

- 21. Dissolution and pharmacokinetics of a novel micronized aspirin formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bioavailability study of two 81-mg coated tablet formulations of acetylsalicylic acid in fed healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

Whitepaper: The Core Mechanism of Aspirin in the Inhibition of Platelet Aggregation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Aspirin (B1665792) (acetylsalicylic acid) remains a cornerstone of antiplatelet therapy for the prevention of atherothrombotic events. Its primary mechanism of action is the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme within platelets. This action blocks the synthesis of thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet activation and aggregation. This in-depth technical guide details the molecular pathways involved, presents quantitative data on aspirin's pharmacodynamic effects, and provides detailed protocols for key experimental assays used to evaluate its efficacy. The included diagrams, data tables, and methodologies offer a comprehensive resource for professionals engaged in cardiovascular research and drug development.

Introduction to Platelet Aggregation

Platelets, or thrombocytes, are anucleated cell fragments that play a critical role in hemostasis—the cessation of bleeding. Upon vascular injury, platelets are exposed to subendothelial matrix proteins, such as collagen, which triggers their activation. This activation process involves a sequence of events: adhesion to the injury site, shape change, degranulation (releasing activating molecules like ADP and serotonin), and finally, aggregation, where platelets stick to one another to form a primary hemostatic plug.

A crucial component of this process is the generation of powerful chemical agonists that amplify the activation signal and recruit additional platelets to the growing thrombus. Among the most significant of these is thromboxane A2 (TXA2).[1]

The Role of the Cyclooxygenase-1 (COX-1) Pathway

The synthesis of TXA2 in platelets is initiated by the release of arachidonic acid (AA) from the platelet membrane phospholipids. The enzyme cyclooxygenase-1 (COX-1) then catalyzes the conversion of arachidonic acid into the unstable intermediate, prostaglandin (B15479496) H2 (PGH2).[1] Subsequently, the enzyme thromboxane-A synthase metabolizes PGH2 into TXA2.[1]

Once synthesized, TXA2 is released from the platelet and acts as an autocrine and paracrine signaling molecule. It binds to the thromboxane prostanoid (TP) receptor, a G-protein coupled receptor (GPCR), on the surface of platelets.[2][3] Activation of the TP receptor initiates a downstream signaling cascade through the Gq protein, leading to the activation of Phospholipase C (PLC). PLC activation generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger an increase in intracellular calcium (Ca2+) concentrations and activate Protein Kinase C (PKC).[3] This signaling cascade culminates in platelet degranulation, a conformational change in the glycoprotein (B1211001) IIb/IIIa receptor to its high-affinity state for fibrinogen, and ultimately, robust platelet aggregation.[3][4]

Mechanism of Action of Aspirin

Aspirin exerts its antiplatelet effect through the targeted, irreversible inactivation of the COX-1 enzyme.[5] Unlike reversible NSAIDs, aspirin acts as an acetylating agent. It covalently transfers its acetyl group to a serine residue, specifically at position 529 (Ser529), within the catalytic channel of the platelet COX-1 enzyme.

This acetylation creates a steric blockade that physically obstructs the access of the substrate, arachidonic acid, to the enzyme's active site, thereby preventing the synthesis of PGH2 and, consequently, TXA2.[6] Because mature platelets lack a nucleus and the machinery for protein synthesis, they are unable to produce new COX-1. Therefore, the inhibition induced by aspirin lasts for the entire lifespan of the platelet, typically 8 to 10 days. This prolonged effect allows for effective antiplatelet therapy with low, once-daily dosing.

References

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. Antiplatelet therapy: targeting the TxA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Regulation of thromboxane receptor activation in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Properties of Acetylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core chemical properties of acetylsalicylic acid (ASA), commonly known as aspirin (B1665792). The information presented herein is intended to support research, scientific analysis, and drug development activities by offering a thorough understanding of ASA's chemical behavior, stability, and analytical methodologies.

General and Physicochemical Properties

Acetylsalicylic acid is a synthetic organic compound derived from salicylic (B10762653) acid.[1] It is a white, crystalline powder that is odorless but can develop a vinegar-like smell in moist air due to hydrolysis.[2][3] The molecule consists of a benzene (B151609) ring with two functional groups: a carboxylic acid and an ester.[4][5][6] These groups are fundamental to its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of Acetylsalicylic Acid

| Property | Value | References |

| Molecular Formula | C₉H₈O₄ | [2][7] |

| Molar Mass | 180.16 g/mol | [3] |

| Melting Point | 135-136 °C (275-277 °F) | [3][8][9][10] |

| Boiling Point | 140 °C (284 °F) (decomposes) | [3][8][10] |

| pKa (at 25 °C) | 3.5 | [9][10][11][12][13] |

| Density | 1.40 g/cm³ | [7] |

Solubility Profile

The solubility of acetylsalicylic acid is a critical factor in its formulation and bioavailability. It is slightly soluble in water and freely soluble in several organic solvents.[3][8][14] The presence of both a polar carboxylic acid group and a less polar acetylated phenolic ester contributes to this solubility profile.

Table 2: Solubility of Acetylsalicylic Acid in Various Solvents

| Solvent | Solubility | Temperature (°C) | References |

| Water | 3 mg/mL | 20 | [14] |

| Water | 2.7 mg/mL (in PBS, pH 7.2) | Not Specified | [15] |

| Water | 3.3 mg/mL | Not Specified | [16] |

| Ethanol (B145695) | Freely Soluble | Not Specified | [3] |

| Ethanol | 80 mg/mL | Not Specified | [15] |

| Ethanol | 200 mg/mL | Not Specified | [16] |

| Diethyl Ether | Soluble | Not Specified | [8][14] |

| Chloroform | Soluble | Not Specified | [8] |

| Dimethyl Sulfoxide (DMSO) | 41 mg/mL | Not Specified | [15] |

| Dimethylformamide (DMF) | 30 mg/mL | Not Specified | [15] |

| Acetone | Soluble | Not Specified | [14] |

| Benzene | Poorly Soluble | Not Specified | [14] |

The solubility of acetylsalicylic acid in water can be enhanced by the use of co-solvents like ethanol.[17][18] Studies have shown that in ethanol-water mixtures, the solubility of ASA increases with a higher volume fraction of ethanol, peaking at a 90:10 ethanol to water ratio at both 25 °C and 37 °C.[18]

Stability and Degradation

Acetylsalicylic acid is susceptible to hydrolysis, particularly in the presence of moisture or in aqueous solutions, breaking down into salicylic acid and acetic acid.[2][14][19][20][21] This degradation is a primary concern for the stability of pharmaceutical formulations. The rate of hydrolysis is influenced by pH, temperature, and the presence of buffers.[19][20][22]

The hydrolysis of aspirin generally follows pseudo-first-order kinetics.[19][23] It is most stable in dry air and at acidic pH.[8][20] In solutions with a pH between 4 and 8, the rate of hydrolysis is largely independent of pH.[20] However, in highly acidic or alkaline solutions, the degradation is more rapid.[9][20]

Table 3: Hydrolysis Kinetics of Acetylsalicylic Acid

| Condition | Rate Constant (k) | Half-life (t½) | References |

| Phosphate buffer (0.1 M, pH 7.4) | - | 537.21 ± 8.42 hours | [19] |

| Glycerol/water system | - | 155.31 ± 2.33 hours | [19] |

| Boric acid buffer (pH 10.4) | - | 256.67 ± 2.35 hours | [19] |

| 10% Dextrose solution | - | 261.61 ± 2.306 hours | [19] |

| pH 7.4, 25°C | 7.0 x 10⁻⁶ s⁻¹ | - | [24] |

| pH 7.4, 37°C | 1.0 x 10⁻⁵ s⁻¹ | - | [24] |

| pH 7.4, 50°C | 4.0 x 10⁻⁵ s⁻¹ | - | [24] |

| pH 7.4, 75°C | 3.0 x 10⁻⁴ s⁻¹ | - | [24] |

| pH 7.4, 85°C | 4.0 x 10⁻⁴ s⁻¹ | - | [24] |

Storage conditions significantly impact the stability of acetylsalicylic acid. Exposure to elevated moisture, high temperatures (above 25°C), and direct sunlight accelerates degradation.[25] Reduced temperatures (below 8°C) enhance stability.[25]

Reactivity

The chemical reactivity of acetylsalicylic acid is dictated by its functional groups. The carboxylic acid group can undergo typical acid-base reactions, while the ester group is susceptible to nucleophilic attack, leading to hydrolysis.[4][26]

A key reaction of acetylsalicylic acid is the acetylation of other molecules.[27] This is the basis of its primary pharmacological effect, where it irreversibly acetylates a serine residue in the active site of cyclooxygenase (COX) enzymes.[27][28][29][30] It can also react with other nucleophilic biomolecules, such as proteins and glutathione.[26]

Spectroscopic Properties

Spectroscopic data is essential for the identification and quantification of acetylsalicylic acid. While specific spectra are not provided here, the key functional groups give rise to characteristic signals in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

-

IR Spectroscopy: Expect characteristic peaks for the carboxylic acid O-H stretch, the C=O stretches of the carboxylic acid and the ester, and C-O stretches.

-

NMR Spectroscopy: Proton and Carbon-13 NMR will show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the carbons of the benzene ring, carboxyl group, and ester group.

-

UV-Vis Spectroscopy: The aromatic ring gives rise to absorption in the UV region, which is useful for quantitative analysis.

Experimental Protocols

Determination of the pKa of Acetylsalicylic Acid by Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of acetylsalicylic acid through acid-base titration.

Materials:

-

Acetylsalicylic acid

-

0.10 mol dm⁻³ Sodium hydroxide (B78521) solution

-

95% Ethanol

-

Deionized water

-

50 cm³ burette

-

250 cm³ beaker

-

pH probe and meter

-

Magnetic stirrer and stir bar

-

Balance

Procedure:

-

Accurately weigh approximately 0.36 g of acetylsalicylic acid and transfer it to a 250 cm³ beaker.[31][32]

-

Add 10 cm³ of 95% ethanol to dissolve the aspirin. Stir until all the solid has dissolved.[31][32]

-

Add 90 cm³ of deionized water to the beaker and stir to create a homogeneous solution.[31][32]

-

Calibrate the pH probe using standard buffer solutions.

-

Place the calibrated pH probe into the aspirin solution.

-

Fill the burette with the 0.10 mol dm⁻³ sodium hydroxide solution.

-

Record the initial pH of the aspirin solution.

-

Add the sodium hydroxide solution from the burette in 2 cm³ increments, recording the pH after each addition while continuously stirring.[31][32]

-

As the pH begins to change more rapidly, reduce the increment volume to 0.5 cm³ to accurately determine the equivalence point.[31][32]

-

Continue adding the titrant until the pH has stabilized well past the equivalence point.

-

Plot a graph of pH versus the volume of sodium hydroxide solution added.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of acetylsalicylic acid.[31][32]

Synthesis and Purification of Acetylsalicylic Acid

This protocol describes the laboratory synthesis of acetylsalicylic acid from salicylic acid and acetic anhydride (B1165640), followed by purification by recrystallization.[1][33][34][35][36]

Materials:

-

Salicylic acid

-

Acetic anhydride

-

Concentrated (85%) phosphoric acid or concentrated sulfuric acid (catalyst)

-

Ethanol

-

Deionized water

-

Ice

-

Erlenmeyer flasks

-

Graduated cylinders

-

Hot plate or water bath

-

Buchner funnel and filter flask (for vacuum filtration)

-

Filter paper

-

1% Ferric chloride solution (for purity testing)

Procedure:

Part A: Synthesis

-

Weigh approximately 2.0 g of salicylic acid and place it in a 50 mL Erlenmeyer flask.[1][33]

-

In a fume hood, carefully add 4-5 mL of acetic anhydride to the flask.[1][33]

-

Add 5-10 drops of concentrated phosphoric acid or sulfuric acid to the mixture to act as a catalyst.[1][33]

-

Gently swirl the flask to dissolve the salicylic acid.

-

Heat the flask in a warm water bath (70-80 °C) for 10-15 minutes.[1][33]

-

After heating, cautiously add 20 drops of cold deionized water to the flask to react with any excess acetic anhydride.[33]

-

Add approximately 20 mL of cold deionized water to the flask and cool the mixture in an ice bath to induce crystallization.[33][34]

-

Collect the crude aspirin crystals by vacuum filtration using a Buchner funnel.[33][34]

-

Wash the crystals with a small amount of ice-cold deionized water.[33][34]

Part B: Purification by Recrystallization

-

Transfer the crude aspirin to a clean Erlenmeyer flask.

-

Add a minimal amount of warm ethanol to dissolve the crystals.[34][35]

-

Slowly add cold water until the solution becomes cloudy, then allow it to cool to room temperature.[34][35]

-

Place the flask in an ice bath to complete the recrystallization process.[34][35]

-

Collect the purified aspirin crystals by vacuum filtration.[34][35]

-

Dry the purified crystals on a watch glass.

Part C: Purity Assessment

-

Melting Point Determination: Measure the melting point of the purified aspirin. Pure acetylsalicylic acid has a melting point of 135-136 °C. A broad melting range indicates the presence of impurities.[33]

-

Ferric Chloride Test: Dissolve a small amount of the purified product in ethanol and add a few drops of 1% ferric chloride solution. The absence of a purple color indicates that the unreacted salicylic acid has been successfully removed.[1][33]

Visualizations

Signaling Pathway: Acetylsalicylic Acid's Inhibition of Cyclooxygenase

Caption: Mechanism of action of acetylsalicylic acid via irreversible inhibition of COX-1 and COX-2 enzymes.

Experimental Workflow: Synthesis and Purity Analysis of Acetylsalicylic Acid

Caption: A typical laboratory workflow for the synthesis and purification of acetylsalicylic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. Acetylsalicylic Acid | Uses, Preparation & Properties [allen.in]

- 3. Acetylsalicylic Acid: Uses, Side Effects & Facts Explained [vedantu.com]

- 4. echemi.com [echemi.com]

- 5. SATHEE: Chemistry Acetylsalicylic Acid [sathee.iitk.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Aspirin - Wikipedia [en.wikipedia.org]

- 11. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The pKa of acetyl salicylic acid (aspirin) is 3.5. The pH of gastric - askIITians [askiitians.com]

- 13. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Acetylsalicylic acid - Sciencemadness Wiki [sciencemadness.org]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Acetylsalicylic Acid - LKT Labs [lktlabs.com]

- 17. researchgate.net [researchgate.net]

- 18. Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. protmed.uoradea.ro [protmed.uoradea.ro]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. farm.ucl.ac.be [farm.ucl.ac.be]

- 23. scribd.com [scribd.com]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 28. droracle.ai [droracle.ai]

- 29. What is the mechanism of Aspirin? [synapse.patsnap.com]

- 30. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. edu.rsc.org [edu.rsc.org]

- 32. scribd.com [scribd.com]

- 33. web.williams.edu [web.williams.edu]

- 34. chem.libretexts.org [chem.libretexts.org]

- 35. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 36. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]

degradation pathways of aspirin in solution

An In-depth Technical Guide on the Degradation Pathways of Aspirin (B1665792) in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of aspirin (acetylsalicylic acid) in solution. It details the core chemical reactions, influencing factors, quantitative kinetic data, and standard analytical methodologies for stability assessment.

Core Degradation Pathway: Hydrolysis

The primary degradation pathway for aspirin in solution is the hydrolysis of its ester linkage.[1][2] This reaction cleaves the molecule into its two primary degradation products: salicylic (B10762653) acid and acetic acid.[1][3] This process is the main cause of aspirin's instability in aqueous environments and can be catalyzed by acids, bases, and certain buffer salts.[1][2] A faint odor of vinegar is a definitive sign of aspirin degradation, as it indicates the formation of acetic acid.[2]

The hydrolysis reaction generally follows pseudo-first-order kinetics.[4][5]

Other potential degradation products that have been identified under stress conditions include acetylsalicylsalicylic acid and salicylsalicylic acid.[6][7]

Factors Influencing Aspirin Degradation

The rate of aspirin hydrolysis is significantly influenced by several factors, including pH, temperature, the solvent system, and the presence of catalysts.

Effect of pH

The stability of aspirin is highly dependent on the pH of the solution.[8] The degradation rate is at its minimum in a moderately acidic environment, around pH 2.4.[2] The rate of hydrolysis increases significantly in strongly acidic, neutral, and particularly in alkaline (basic) conditions (pH > 7.4).[2][8][9]

The pH-rate profile of aspirin hydrolysis can be characterized by several distinct mechanisms:

-

Specific Acid Catalysis (pH < 2.4): In this region, the reaction rate is proportional to the concentration of hydronium ions (H₃O⁺).[5][10]

-

Spontaneous Water Reaction (pH 4.5 - 8.5): The observed rate of hydrolysis is largely independent of pH in this range.[10]

-

Intramolecular General Base Catalysis (pH 2.4 - 4.5): As the pH increases, the carboxylate group of aspirin can act as an intramolecular general base, catalyzing the hydrolysis.[10][11]

-

Specific Base Catalysis (pH > 8.5): In alkaline solutions, the reaction rate is proportional to the concentration of hydroxide (B78521) ions (OH⁻), which act as a powerful nucleophile, leading to rapid degradation.[9][10][12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. hitachi-hightech.com [hitachi-hightech.com]

- 4. scispace.com [scispace.com]

- 5. farm.ucl.ac.be [farm.ucl.ac.be]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. study.com [study.com]

- 10. chemiagila.wordpress.com [chemiagila.wordpress.com]

- 11. researchgate.net [researchgate.net]

- 12. sciforum.net [sciforum.net]

Spectroscopic Analysis of Acetylsalicylic Acid: A Technical Guide

This guide provides an in-depth technical overview of the core spectroscopic techniques used for the analysis of acetylsalicylic acid (aspirin). It is intended for researchers, scientists, and professionals in drug development who require detailed methodologies and comparative data for the characterization, quantification, and quality control of this active pharmaceutical ingredient (API). The guide covers Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a versatile technique for the quantitative determination of acetylsalicylic acid. Due to its structure, acetylsalicylic acid can be analyzed directly, but a more common and robust method involves its hydrolysis to salicylic (B10762653) acid. The resulting salicylate (B1505791) dianion forms a highly colored violet complex with iron(III) ions, which can be quantified colorimetrically at its absorption maximum of approximately 530 nm.[1][2] Alternatively, after hydrolysis and acidification, the resulting salicylic acid can be measured directly by its absorption maxima around 297-302 nm.[1][3]

Experimental Protocol: Quantitative Analysis via Iron(III) Complexation

This protocol details the steps to determine the concentration of acetylsalicylic acid in a commercial tablet by converting it to a colored iron(III) complex.[4][5]

-

Preparation of Standard Stock Solution:

-

Accurately weigh approximately 400 mg of pure acetylsalicylic acid and transfer it to a 125 mL Erlenmeyer flask.[5]

-

Add 10 mL of 1 M sodium hydroxide (B78521) (NaOH) solution and gently heat the mixture to boiling to ensure complete hydrolysis.[5]

-

Allow the solution to cool to room temperature.

-

Quantitatively transfer the cooled solution to a 250 mL volumetric flask and dilute to the mark with deionized water. This is the "Standard Aspirin (B1665792) Solution".[4][5]

-

-

Preparation of Calibration Standards:

-

Prepare a series of five calibration standards by pipetting varying aliquots (e.g., 0.5 mL, 1.0 mL, 1.5 mL, 2.0 mL, 2.5 mL) of the Standard Aspirin Solution into separate 50 mL volumetric flasks.[2][5]

-

Dilute each flask to the 50 mL mark with a buffered 0.02 M iron(III) chloride (FeCl₃) solution.[5]

-

Calculate the final concentration of acetylsalicylic acid in each standard.

-

-

Preparation of Sample Solution:

-

Take one commercial aspirin tablet, record its mass, and place it in a 125 mL Erlenmeyer flask.[5]

-

Add 10 mL of 1 M NaOH and heat to boiling to dissolve the tablet and hydrolyze the API.[5]

-

Cool the solution and quantitatively transfer it to a 250 mL volumetric flask, diluting to the mark with deionized water.[5]

-

Pipette an appropriate aliquot (e.g., 2.5 mL) of this solution into a 50 mL volumetric flask and dilute to the mark with the 0.02 M FeCl₃ solution.[5]

-

-

Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow it to warm up for at least 15 minutes.[5]

-

Set the wavelength to the maximum absorbance of the iron-salicylate complex, approximately 530 nm.[2]

-

Use the 0.02 M FeCl₃ solution as a blank to zero the instrument.[2]

-

Measure the absorbance of each of the calibration standards and the sample solution.

-

Plot a calibration curve of absorbance versus the known concentration of the standards.

-

Use the absorbance of the sample solution and the equation of the line from the calibration curve to determine the concentration of acetylsalicylic acid in the sample.[2]

-

Logical Workflow for UV-Vis Analysis

Caption: Workflow for quantitative analysis of aspirin by UV-Vis spectroscopy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the qualitative identification of acetylsalicylic acid by probing the vibrational frequencies of its functional groups. The presence of a carboxylic acid, an ester, and an aromatic ring gives acetylsalicylic acid a unique spectral fingerprint.[6] A key distinguishing feature is the presence of two distinct carbonyl (C=O) stretching bands, one for the carboxylic acid and one for the ester group.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

ATR-FTIR is a rapid and simple method that requires minimal sample preparation.

-

Instrument Setup:

-

Ensure the FTIR spectrometer's ATR accessory (e.g., a diamond crystal) is clean.

-

Collect a background spectrum of the empty ATR crystal to account for ambient atmospheric conditions (e.g., CO₂ and water vapor).[8]

-

-

Sample Analysis:

-

Place a small amount of the solid acetylsalicylic acid powder directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.[6]

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[6]

-

-

Data Interpretation:

-

The resulting spectrum should be analyzed for characteristic absorption bands.

-

Compare the obtained spectrum with a reference spectrum of pure acetylsalicylic acid for confirmation of identity.

-

Quantitative Data: Characteristic IR Absorption Bands

The table below summarizes the key IR absorption bands for acetylsalicylic acid.

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Description of Peak |

| 2500 - 3300 | Carboxylic Acid: O-H Stretch | Very broad due to hydrogen bonding. |

| ~1750 | Ester: C=O Carbonyl Stretch | Strong, sharp. |

| ~1690 - 1710 | Carboxylic Acid: C=O Carbonyl Stretch | Strong, sharp.[7] |

| ~1605 | Aromatic Ring: C=C Skeletal Vibration | Strong.[7] |

| ~1300 | Ester/Acid: C-O Stretch | Strong. |

| ~1200 | Acetyl Group: C-O Stretch | Strong. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about acetylsalicylic acid by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C. It is an indispensable tool for unambiguous structure elucidation and purity assessment.[9]

Experimental Protocol: Sample Preparation for NMR Analysis

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[8][10]

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of the acetylsalicylic acid sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[11]

-

A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm, although modern spectrometers can reference the residual solvent peak.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Additional experiments like DEPT, COSY, and HMBC can be run for more detailed structural assignments.[10]

-

Quantitative Data: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the typical chemical shifts (δ) for acetylsalicylic acid in CDCl₃.

Table: ¹H NMR Chemical Shift Assignments [6][12]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.77 | Singlet (broad) | 1H | Carboxylic Acid (-H ) |

| ~8.12 | Multiplet | 1H | Aromatic Proton (ortho to -COOH) |

| ~7.66 | Multiplet | 1H | Aromatic Proton (para to -OAc) |

| ~7.28 | Multiplet | 1H | Aromatic Proton (para to -COOH) |

| ~7.16 | Multiplet | 1H | Aromatic Proton (ortho to -OAc) |

| ~2.36 | Singlet | 3H | Acetyl Methyl (-COCH₃ ) |

Table: ¹³C NMR Chemical Shift Assignments [10][13]

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carboxylic Acid Carbonyl (C =O) |

| ~169 | Ester Carbonyl (C =O) |

| ~152 | Aromatic Carbon attached to Ester (-OC -Ar) |

| ~122 - 135 | Aromatic Carbons |

| ~20 | Acetyl Methyl Carbon (-C H₃) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of acetylsalicylic acid and to gain structural information from its fragmentation pattern.[6] The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Experimental Protocol: General Procedure for MS Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion of a solution or as the eluent from a chromatography system like HPLC or GC.

-

Ionization: Ionize the sample using an appropriate technique. Electron Impact (EI) is a common hard ionization technique that causes extensive fragmentation. Softer techniques like Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART) are often used to observe the molecular ion.[14]

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Logical Flow for Mass Spectrometry Fragmentation (Electron Impact)

Caption: Typical electron impact fragmentation pathway for acetylsalicylic acid.

Quantitative Data: Key Mass Fragments

The table below lists the major fragments observed in the electron impact mass spectrum of acetylsalicylic acid.[15]

| m/z Ratio | Proposed Fragment Ion | Notes |

| 180 | [C₉H₈O₄]⁺• | Molecular Ion (M⁺•) |

| 138 | [M - C₂H₂O]⁺• | Loss of a neutral ketene (B1206846) molecule (42 Da).[15] |

| 120 | [M - C₂H₂O - H₂O]⁺• | Subsequent loss of water (18 Da).[15] |

| 92 | [M - C₂H₂O - H₂O - CO]⁺• | Subsequent loss of carbon monoxide (28 Da).[15] |

| 43 | [C₂H₃O]⁺ | Acetyl cation, often a prominent peak. |

References

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 2. pennwest.edu [pennwest.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. purdue.edu [purdue.edu]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. benchchem.com [benchchem.com]

- 7. chemskills.com [chemskills.com]

- 8. images-sra.group.shef.ac.uk [images-sra.group.shef.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.utah.edu [chemistry.utah.edu]

- 11. odinity.com [odinity.com]

- 12. NMR Spectrum of Aspirin | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

Aspirin's Anti-Inflammatory Properties: A Molecular Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory effects of aspirin (B1665792) (acetylsalicylic acid). We will delve into its canonical interactions with cyclooxygenase (COX) enzymes, its influence on the pivotal NF-κB signaling pathway, and its emerging role in the biosynthesis of specialized pro-resolving mediators. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.

Core Mechanism: Irreversible Inhibition of Cyclooxygenase (COX) Enzymes

Aspirin's primary anti-inflammatory action is mediated through the irreversible acetylation of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1][2] There are two main isoforms of this enzyme, COX-1 and COX-2.[3] Aspirin covalently modifies a serine residue within the active site of both COX-1 and COX-2, thereby blocking their catalytic activity.[2]

This acetylation is a key differentiator between aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs), which typically act as reversible inhibitors.[4] The irreversible nature of this inhibition has significant physiological consequences, particularly in anucleated cells like platelets, where the lack of protein synthesis machinery means the effect of aspirin persists for the cell's entire lifespan.

Differential Inhibition of COX-1 and COX-2

Aspirin exhibits a greater potency for inhibiting COX-1 compared to COX-2.[3][5] This preferential inhibition is attributed to differences in the kinetics of the covalent modification rather than the initial non-covalent binding.[5] The higher affinity for COX-1 is responsible for aspirin's potent antiplatelet effects, while its inhibition of COX-2 contributes significantly to its anti-inflammatory and analgesic properties.[2]

Table 1: Quantitative Data on Aspirin's Inhibition of COX Enzymes

| Parameter | COX-1 | COX-2 | Reference |

| IC50 Value | 3.57 µM | 29.3 µM | [6] |

| Binding Energy (calculated) | -3.5 ± 0.4 kcal/mol | -3.8 ± 0.5 kcal/mol | [5] |

| Acetylation Target | Serine 529 | Serine 530 | [1][4] |

Downstream Effects on Prostaglandin (B15479496) Synthesis

By inhibiting COX enzymes, aspirin effectively curtails the production of various prostaglandins, most notably prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[7] Studies have demonstrated a significant reduction in PGE2 levels in response to aspirin administration.[7][8]

Table 2: Effect of Aspirin on Prostaglandin E2 (PGE2) Levels

| Aspirin Dose | Reduction in Urinary PGE-M | Gender | Reference |

| 81 mg daily for 2 weeks | 56% | Females | [7] |

| 81 mg daily for 2 weeks | 39% | Males | [7] |

| 325 mg daily for 60 days | Significant decrease in mucosal PGE2 | N/A | [8] |

| 650 mg daily for 60 days | Further decrease in mucosal PGE2 | N/A | [8] |

COX-Independent Mechanisms: Modulation of the NF-κB Signaling Pathway

Beyond its effects on COX enzymes, aspirin exerts significant anti-inflammatory actions by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a crucial transcription factor that orchestrates the expression of a multitude of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Aspirin has been shown to prevent the activation of NF-κB in a dose-dependent manner.[9][11] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα and IκBβ, the inhibitory proteins that sequester NF-κB in the cytoplasm.[9] By stabilizing the IκB-NF-κB complex, aspirin effectively blocks the translocation of NF-κB to the nucleus, thereby repressing the transcription of its target genes.

Table 3: Dose-Dependent Inhibition of NF-κB by Aspirin in HUVECs

| Aspirin Concentration (mM) | Reduction in NF-κB/p65 Protein Level | Reference |

| 3.0 | ~2-fold | [11] |

| 4.0 | Significant decrease | [11] |

| 5.0 | Significant decrease | [11] |

| 6.0 | ~3.4-fold | [11] |

Impact on Pro-inflammatory Cytokine Production

The inhibition of the NF-κB pathway by aspirin leads to a downstream reduction in the production of several pro-inflammatory cytokines. However, the effect of aspirin on cytokine levels can be complex and context-dependent. Some studies have shown a reduction in certain cytokines, while others report a "rebound" increase under specific conditions.[12][13]

Table 4: Effects of Aspirin on Pro-inflammatory Cytokine Levels

| Cytokine | Effect of Aspirin | Study Details | Reference |

| IL-1β | Elevated synthesis (rebound) | 325 mg daily for 14 days, measured 3 weeks after cessation | [12] |

| TNF-α | Elevated synthesis (rebound) | 325 mg daily for 14 days, measured 3 weeks after cessation | [12] |

| C-Reactive Protein (CRP) | Reduction of 1.23 +/- 1.02 mg/l (not statistically significant) | 100 or 300 mg daily for 6 weeks in type 2 diabetic patients | [13] |

| Interleukin-6 (IL-6) | Reduction of 0.7 +/- 0.5 pg/ml (not statistically significant) | 100 or 300 mg daily for 6 weeks in type 2 diabetic patients | [13] |

A Paradigm Shift: Promotion of Anti-Inflammatory Mediators

Aspirin's therapeutic actions are not solely based on inhibiting pro-inflammatory pathways. A growing body of evidence reveals that aspirin actively promotes the resolution of inflammation by triggering the biosynthesis of specialized pro-resolving mediators (SPMs), including lipoxins, resolvins, and protectins.[14][15]

This unique property stems from the acetylation of COX-2. While this modification inhibits the enzyme's ability to produce prostaglandins, it imparts a new catalytic activity, enabling it to generate precursors for these anti-inflammatory lipids.[14] For instance, aspirin-acetylated COX-2 converts arachidonic acid to 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE), a precursor for the synthesis of aspirin-triggered lipoxins (ATLs).[16]

Experimental Protocols

In Vitro COX Enzyme Inhibition Assay

Objective: To determine the IC50 value of aspirin for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Aspirin

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hematin (cofactor)

-

Enzyme Immunoassay (EIA) kit for PGE2 detection

Methodology:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of COX-1, COX-2, and aspirin in the appropriate buffers.

-

Reaction Setup: In a 96-well plate, combine the reaction buffer, hematin, and the respective COX enzyme.

-

Inhibitor Addition: Add serial dilutions of aspirin to the wells. Include a control group without aspirin.

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for aspirin to acetylate the enzyme.

-

Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

-

Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction.

-

PGE2 Quantification: Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the aspirin concentration and fit the data to a dose-response curve to calculate the IC50 value.[17]

Western Blot Analysis of NF-κB Pathway Activation

Objective: To assess the effect of aspirin on the activation of the NF-κB pathway by measuring the levels of key proteins.

Materials:

-

Cell line of interest (e.g., HeLa cells, HUVECs)

-

Cell culture medium and supplements

-

Aspirin

-

Stimulating agent (e.g., TNF-α, IL-1)

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with aspirin for a specified duration before stimulating with an agent like TNF-α.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane and then probe with primary antibodies against the target proteins (e.g., p65, IκBα).

-

Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the relative protein levels.[18][19]

In Vitro Assay for Aspirin-Triggered Lipoxin (ATL) Synthesis

Objective: To measure the production of 15-epi-Lipoxin A4 (an ATL) in a co-culture system.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Human neutrophils

-

Aspirin

-

Arachidonic acid

-

ELISA kit for 15-epi-Lipoxin A4

Methodology:

-

Cell Culture: Culture HUVECs to confluence.

-

Aspirin Treatment: Pre-treat HUVECs with aspirin (e.g., 100 µM) for 30 minutes.

-

Co-culture: Add freshly isolated human neutrophils to the aspirin-treated HUVECs.

-

Stimulation: Add arachidonic acid to initiate the synthesis of ATLs.

-

Incubation: Incubate the co-culture at 37°C for a defined period (e.g., 30-60 minutes).

-

Sample Collection and Analysis: Collect the supernatant and measure the concentration of 15-epi-Lipoxin A4 using an ELISA kit.[20]

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Aspirin's dual action on the COX pathway.

Caption: Aspirin's inhibition of the NF-κB signaling pathway.

Caption: Workflow for an in vitro COX enzyme inhibition assay.

References

- 1. New direct and indirect methods for the detection of cyclooxygenase 1 acetylation by aspirin; the lack of aspirin resistance among healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the biosynthesis of prostaglandin E2 by low dose aspirin: implications for adenocarcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of aspirin on prostaglandin E2 and leukotriene B4 production in human colonic mucosa from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aspirin inhibits TNFalpha- and IL-1-induced NF-kappaB activation and sensitizes HeLa cells to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aspirin Action in Endothelial Cells: Different Patterns of Response Between Chemokine CX3CL1/CX3CR1 and TNF-α/TNFR1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of aspirin on serum C-reactive protein and interleukin-6 levels in patients with type 2 diabetes without cardiovascular disease: a randomized placebo-controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aspirin modulates production of pro-inflammatory and pro-resolving mediators in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aspirin-triggered lipoxin and resolvin E1 modulate vascular smooth muscle phenotype and correlate with peripheral atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

genetic determinants of aspirin response

An in-depth technical guide or whitepaper on the core .

Introduction

Aspirin (B1665792), or acetylsalicylic acid, is a cornerstone of antiplatelet therapy for the prevention of cardiovascular and cerebrovascular ischemic events. Its primary mechanism involves the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets, which in turn blocks the production of thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet aggregation.[1][2] Despite its widespread use, a significant inter-individual variability in response to aspirin is observed, a phenomenon often termed "aspirin resistance" or "high on-treatment platelet reactivity."[3] This variability can lead to therapeutic failure, increasing the risk of major adverse cardiovascular events.[3]

Emerging evidence strongly suggests that genetic factors play a crucial role in modulating an individual's response to aspirin.[3][4] These genetic determinants can be broadly categorized into polymorphisms affecting:

-

Pharmacodynamics: Variations in genes encoding the drug's direct target (e.g., PTGS1 for COX-1) or other proteins involved in platelet activation pathways.

-

Pharmacokinetics: Variations in genes responsible for aspirin's absorption, distribution, metabolism, and excretion.[5][6]

This technical guide provides a comprehensive overview of the core genetic determinants influencing aspirin response, details the experimental protocols used to assess this response, and visualizes the key molecular pathways involved. The content is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, hematology, and cardiovascular medicine.

Key Genetic Determinants of Aspirin Response

Numerous single nucleotide polymorphisms (SNPs) across several genes have been investigated for their association with aspirin resistance. The following tables summarize the quantitative data for some of the most significant and frequently studied genetic variants.

Genes Involved in Pharmacodynamics (Platelet Function)

These genes encode proteins that are part of the complex signaling cascade leading to platelet aggregation.

| Gene | SNP | Alleles/Genotype | Population | Key Finding | Odds Ratio (OR) [95% CI] | p-value | Reference |

| ITGB3 (GPIIIa) | rs5918 (PlA1/A2) | PlA2 Carrier | Healthy Subjects | Associated with aspirin resistance. | 2.36 [1.24, 4.49] | 0.009 | [7] |

| P2RY1 | 1622A>G | G/G Genotype | Stable CAD | Increased risk of inadequate platelet response. | 8.5 [1.4, 53.3] | 0.022 | [8] |

| TBXA2R | rs1131882 | - | CAD | Associated with aspirin resistance. | 2.71 [1.08, 6.81] | 0.028 | [1] |

| TBXA2R | rs4523 | - | CAD | Associated with aspirin resistance. | 4.48 [1.81, 11.08] | 0.001 | [1] |

| PTGS1 (COX-1) | rs1330344 | G Allele | CAD | Associated with aspirin resistance. | 1.77 [1.07, 2.92] | 0.02 | [1] |

| PEAR1 | rs12041331 | A Allele | CAD | Associated with reduced platelet aggregation on aspirin. | Not Reported | <0.05 | [9] |

| ITGA2 (GPIa) | rs1126643 (807C>T) | T/T Genotype | CAD | Associated with aspirin resistance. | Not Reported | <0.05 | [10][11] |

Genes Involved in Pharmacokinetics (Aspirin Metabolism)

Polymorphisms in these genes can alter the bioavailability and metabolic clearance of aspirin and its active metabolite, salicylic (B10762653) acid.

| Gene | SNP | Key Finding | Reference |

| UGT1A6 | rs2070959, rs1105879 | Major polymorphisms related to aspirin biodisposition. | [5] |

| CYP2C9 | rs1799853, rs1057910 | Major polymorphisms related to aspirin biodisposition. | [5] |

| ACSM2 | rs1133607 | Major polymorphism related to aspirin biodisposition. | [5] |

Signaling Pathways in Aspirin Action and Resistance

Aspirin's antiplatelet effect is primarily mediated through the inhibition of the COX-1/Thromboxane A2 pathway. However, other parallel pathways of platelet activation can contribute to a diminished aspirin response, and genetic variations can influence the activity of these pathways.

References

- 1. scielo.br [scielo.br]

- 2. Acetylsalicylic Acid Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Epoxidase inhibitor-aspirin resistance and the relationship with genetic polymorphisms: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacogenomics in Aspirin Intolerance: Ingenta Connect [ingentaconnect.com]

- 6. Pharmacogenomics in aspirin intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacogenetics of aspirin resistance: a comprehensive systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic determinants of response to aspirin: appraisal of 4 candidate genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genetic Determinants of On-Aspirin Platelet Reactivity: Focus on the Influence of PEAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Aspirin resistance and genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Identity of a Wonder Drug: Salicylic Acid as the Primary Metabolite of Aspirin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For over a century, aspirin (B1665792) (acetylsalicylic acid) has been a cornerstone of pharmacotherapy, valued for its analgesic, anti-inflammatory, antipyretic, and antithrombotic effects. However, the therapeutic activity of aspirin is largely mediated by its rapid in vivo hydrolysis to its primary metabolite, salicylic (B10762653) acid. This technical guide provides a comprehensive exploration of salicylic acid's central role in the pharmacology of aspirin, offering detailed insights into its pharmacokinetics, mechanisms of action, and the analytical methodologies crucial for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, providing the foundational knowledge and detailed protocols necessary for advanced investigation.

Pharmacokinetics of Aspirin and Salicylic Acid

Upon oral administration, aspirin is rapidly absorbed and hydrolyzed by esterases in the gastrointestinal mucosa, blood, and liver, resulting in a short half-life for the parent drug.[1] Salicylic acid, the pharmacologically active moiety, subsequently undergoes extensive metabolism and distribution. The pharmacokinetic properties of both aspirin and its primary metabolite are critical for understanding their therapeutic efficacy and safety profiles.

Absorption and Distribution

Aspirin is absorbed from the stomach and upper small intestine.[1] The distribution of salicylic acid is concentration-dependent, with 50-80% bound to serum albumin.[2] Saturation of these binding sites at higher concentrations leads to a greater fraction of free, active drug.[2]

Metabolism and Excretion

Salicylic acid is primarily metabolized in the liver through conjugation with glycine (B1666218) to form salicyluric acid, and with glucuronic acid to form acyl and phenolic glucuronides.[2] A smaller fraction is hydroxylated to gentisic acid.[2] At therapeutic doses, the elimination of salicylic acid follows first-order kinetics, but at higher doses, the metabolic pathways can become saturated, leading to zero-order kinetics and a significantly longer half-life.[2] The majority of metabolites are excreted renally.[2]

Table 1: Summary of Pharmacokinetic Parameters for Aspirin and Salicylic Acid in Humans

| Parameter | Aspirin (Acetylsalicylic Acid) | Salicylic Acid | Reference(s) |

| Bioavailability | 80-100% | - | [2] |

| Time to Peak (Tmax) | 0.25 - 2 hours | 1 - 4 hours | [3][4] |

| Maximum Concentration (Cmax) | Highly variable by formulation | Dose and formulation dependent | [3][4] |

| Area Under the Curve (AUC) | Formulation dependent | Dose and formulation dependent | [3][4] |

| Half-life (t1/2) | 15 - 20 minutes | 2 - 3 hours (low dose); 15 - 30 hours (high dose) | [2] |

| Protein Binding | ~58% | 50 - 80% (concentration-dependent) | [2][5] |

| Volume of Distribution (Vd) | - | 0.1 - 0.2 L/kg | [2] |